N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1352999-05-3) is a glycine derivative featuring a benzothiazole core substituted with a chlorine atom at position 5 and a methyl group at position 4. Its molecular formula is C₁₁H₁₁ClN₂O₂S, with a molecular weight of 270.74 g/mol . The compound is currently out of stock, and critical data such as purity, storage conditions, and hazard profiles remain unspecified in available sources . The benzothiazole scaffold is pharmacologically significant, often associated with antimicrobial, anti-inflammatory, and antitumor activities, making structural analogs of this compound a focus of medicinal chemistry research.
Properties
IUPAC Name |
2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-7(12)3-4-8-10(6)13-11(17-8)14(2)5-9(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYURQHDSIRDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(C)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195994 | |
| Record name | Glycine, N-(5-chloro-4-methyl-2-benzothiazolyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-05-3 | |
| Record name | Glycine, N-(5-chloro-4-methyl-2-benzothiazolyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(5-chloro-4-methyl-2-benzothiazolyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazole with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted benzothiazole compounds.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine
CAS : 1352999-82-6
Molecular Formula : C₁₁H₁₂N₂O₃S
Molecular Weight : 252.29 g/mol
Substituents : Methoxy (-OCH₃) at position 5 of the benzothiazole ring .
Key Differences:
- Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound. This difference may influence electronic properties, such as pKa values of functional groups or interactions with biological targets.
- Molecular Weight : The methoxy derivative has a lower molecular weight (252.29 vs. 270.74), primarily due to the replacement of chlorine (atomic weight ~35.5) with a methoxy group (~31 g/mol).
- Solubility and Reactivity: Methoxy groups generally enhance solubility in polar solvents compared to chloro substituents.
N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
CAS: Not specified in evidence Molecular Formula: Presumed to include an isopropyl (-CH(CH₃)₂) group at position 4 of the benzothiazole ring .
Key Differences:
- Steric Effects : The bulky isopropyl group at position 4 introduces significant steric hindrance compared to the methyl group in the target compound. This could affect binding affinity in biological systems or synthetic accessibility.
Research Implications and Limitations
- Pharmacological Potential: The chlorine substituent in the target compound may enhance stability or binding in hydrophobic pockets of enzymes, whereas the methoxy analog’s polarity could favor solubility .
- Data Gaps : Critical physicochemical properties (e.g., melting point, solubility) and safety profiles (e.g., LD₅₀, toxicity) are absent for all compounds, limiting direct comparisons .
- Synthetic Accessibility : The methyl and chloro groups in the target compound may simplify synthesis compared to bulkier substituents like isopropyl.
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C11H11ClN2O2S
- Molecular Weight : 260.73 g/mol
- IUPAC Name : 2-[(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
This compound features a benzothiazole ring with a chlorine atom and a methyl group, along with a glycine moiety, which contributes to its biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, leading to modulation of various cellular processes. This mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors that mediate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains and found that it inhibited growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest potential applications in developing antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. Notably, it showed significant effects on human breast cancer (MCF7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
The mechanism underlying these effects appears to involve the activation of caspase pathways leading to programmed cell death .
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound effectively reduced bacterial load in infected tissue samples in vivo, suggesting its potential for treating resistant infections .
Investigation of Anticancer Effects
In a preclinical study reported in Cancer Research, the compound was tested in xenograft models of breast cancer. Treatment with this compound resulted in significant tumor regression compared to controls. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzothiazole derivatives are synthesized by reacting substituted benzothiazol-2-amines with acyl chlorides or active esters in pyridine as a base (to neutralize HCl byproducts). Reaction optimization includes controlling stoichiometry (e.g., equimolar ratios of amine and acylating agent), temperature (room temperature to 80°C), and purification via chromatography or recrystallization . LCMS (e.g., m/z 685 [M+H]+) and HPLC retention times (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) are critical for verifying product identity and purity .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is employed. Programs like SHELXL refine structural parameters, while ORTEP-3 visualizes molecular geometry. Intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) can stabilize crystal packing, as observed in analogous thiazole derivatives .
Q. What analytical techniques are recommended for assessing purity and detecting impurities?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Liquid Chromatography-Mass Spectrometry (LCMS) provides molecular weight confirmation. Impurity profiling may involve spiking with reference standards (e.g., N-methylglycine derivatives) and using orthogonal methods like TLC or ion-exchange chromatography .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s bioactivity, particularly enzyme inhibition?
- Methodological Answer : Bioactivity assays targeting enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) are designed using enzyme kinetics. For example, competitive inhibition studies measure IC₅₀ values via spectrophotometric monitoring of NADH oxidation. Structural analogs (e.g., nitazoxanide derivatives) guide assay conditions, with crystallographic data revealing binding motifs (e.g., amide-anion interactions in enzyme active sites) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed data (e.g., NMR shifts or bond lengths) require cross-validation. Density Functional Theory (DFT) calculations predict spectroscopic properties, while twin refinement in SHELXL addresses crystallographic ambiguities. For non-classical hydrogen bonds (e.g., C–H⋯F), Hirshfeld surface analysis clarifies packing interactions .
Q. How can the crystal structure inform the compound’s physicochemical properties and stability?
- Methodological Answer : Crystal packing analysis (e.g., via Mercury software) reveals hydrogen-bond networks and π-π stacking, which influence solubility and thermal stability. For instance, centrosymmetric dimers formed via N–H⋯N bonds may reduce hygroscopicity. Stability under stress conditions (e.g., heat, light) is tested using accelerated degradation studies paired with XRD to monitor phase changes .
Q. What approaches are used to synthesize and evaluate structural analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Substituent variation (e.g., replacing 5-chloro with nitro or trifluoromethyl groups) is achieved via halogen exchange or cross-coupling. Biological evaluation includes comparative IC₅₀ measurements and molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, introducing thioxomethyl groups (as in diabetes-related analogs) alters electron density and steric effects .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for acylation reactions to avoid hydrolysis.
- Crystallization : Use mixed solvents (e.g., CH₃OH/CH₂Cl₂) for high-quality single crystals.
- Data Validation : Cross-reference SCXRD data with Cambridge Structural Database entries for analogous compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
